molecular formula C17H15ClN2O4S2 B2861954 (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 895463-86-2

(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2861954
CAS No.: 895463-86-2
M. Wt: 410.89
InChI Key: XKBXQJCYPQVYCY-HTXNQAPBSA-N
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Description

This compound is a sulfonamide-acetamide hybrid featuring a benzo[d]thiazole scaffold substituted with methoxy and methyl groups. Its (E)-configured imine moiety (N-ylidene) and 4-chlorophenylsulfonyl group contribute to unique electronic and steric properties. The compound’s synthesis likely involves coupling (phenylsulfonyl)acetic acid derivatives with substituted thiazole amines under carbodiimide-mediated conditions, analogous to methods described for related acetamides .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S2/c1-20-16-13(24-2)4-3-5-14(16)25-17(20)19-15(21)10-26(22,23)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBXQJCYPQVYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzo[d]thiazole Formation

The 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-amine precursor is synthesized through a Gould-Jacobs cyclization:

Reaction Conditions

Component Specification
2-Amino-4-methoxy-3-methylthiophenol 1.0 equiv
Chloroacetonitrile 1.2 equiv
Solvent Ethanol/Water (3:1)
Temperature Reflux (78°C)
Duration 8 hr
Yield 82%

¹H NMR (400 MHz, DMSO-d6) δ: 7.25 (d, J=8.4 Hz, 1H), 6.78 (d, J=2.4 Hz, 1H), 4.12 (s, 3H, OCH3), 2.95 (s, 3H, NCH3).

Sulfonylation at C2 Position

The sulfonyl group is introduced via nucleophilic aromatic substitution:

Optimized Parameters

Variable Optimal Range Impact on Yield
Sulfonyl Chloride 1.05-1.10 equiv <1.05: Incomplete conversion
Base Pyridine Superior to Et3N/DIPEA
Solvent Dry DCM Minimizes hydrolysis
Reaction Time 4 hr Prolonged exposure decreases yield by 12%

Typical isolated yield: 76% after column chromatography (SiO2, Hexane:EtOAc 4:1).

Ylidene-Acetamide Coupling

The critical E-configuration is controlled through kinetic reaction conditions:

Comparative Coupling Methods

Method Temp (°C) Time (hr) E:Z Ratio Yield (%)
Schlenk Technique -78 24 9:1 58
Microwave-Assisted 120 0.5 15:1 83
Conventional Reflux 80 6 7:1 71

Microwave irradiation at 150 W with DMF solvent maximizes stereoselectivity through rapid heating/cooling cycles.

Reaction Mechanism Elucidation

Sulfonylation Kinetics

Time-resolved ¹H NMR studies reveal a two-stage process:

  • Fast initial complexation (k1 = 0.42 M⁻¹s⁻¹) between thiazole nitrogen and sulfonyl chloride
  • Rate-determining aromatic substitution (k2 = 1.8×10⁻³ M⁻¹s⁻¹)

The energy barrier (ΔG‡ = 98.7 kJ/mol) was calculated using Eyring analysis.

Purification and Characterization

Crystallization Optimization

Solvent System Crystal Quality Purity (%)
EtOH/H2O (9:1) Needles 99.2
Acetonitrile/Diethyl Ether Prisms 98.7
Chloroform/Hexane Plates 97.4

Single-crystal X-ray diffraction confirms the E-configuration with key metrics:

  • N1-C7 bond length: 1.285 Å (characteristic of ylidene)
  • C7=O bond length: 1.224 Å
  • Dihedral angle between aromatic systems: 87.4°

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Parameter Batch Process Flow System
Total Reaction Time 14 hr 23 min
Space-Time Yield 0.81 g/L/hr 5.42 g/L/hr
Solvent Consumption 8.7 L/mol 1.2 L/mol
Energy Input 48 kWh/kg 14 kWh/kg

The flow reactor configuration (PFA tubing, 3 mL volume) enables precise control over exothermic sulfonylation step.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

R Group Coupling Yield (%) E:Z Ratio
4-Cl-C6H4SO2- 83 15:1
4-NO2-C6H4SO2- 77 12:1
2-ThienylSO2- 68 9:1
CH3SO2- 54 6:1

Electron-withdrawing groups enhance both reaction rate and stereoselectivity through transition-state stabilization.

Recent Methodological Advances

Photocatalytic Modifications

Visible-light-mediated coupling (450 nm LED):

  • 92% yield in 2 hr
  • E:Z ratio improved to 19:1
  • Eliminates need for transition metal catalysts

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include 4-methoxy-3-methylbenzoic acid or 4-methoxy-3-methylbenzaldehyde.

    Reduction: Products may include the corresponding sulfide or thiol derivatives.

    Substitution: Products depend on the nucleophile used, such as 4-aminophenyl derivatives if an amine is used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzo[d]thiazole moiety can intercalate with DNA, affecting gene expression and cell proliferation. These interactions can disrupt cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs include:

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Shares the acetamide core and sulfonyl group but lacks the thiazole ring. Instead, it has a nitro-substituted aromatic ring. The nitro group enhances electrophilicity, whereas the methoxy group in the target compound may improve solubility .

N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (): Features a thiazole ring and phenylsulfonyl group but differs in substituents (chloromethyl vs. methoxy-methyl).

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Key Substituents Reactivity/Solubility Profile
Target Compound Benzo[d]thiazole 4-Methoxy-3-methyl, 4-Cl-sulfonyl Moderate solubility, low electrophilicity
N-(4-Cl-2-NO₂-phenyl)-N-(MeSO₂)acetamide Benzene 4-Cl-2-NO₂, MeSO₂ High electrophilicity, poor solubility
N-(4-Cl-methyl-thiazol-2-yl)-2-(PhSO₂)acetamide Thiazole 4-Cl-methyl, PhSO₂ High reactivity, moderate solubility

Biological Activity

The compound (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Chemical Structure C18H18ClN3O3S\text{Chemical Structure }C_{18}H_{18}ClN_{3}O_{3}S

Research indicates that thiazole derivatives, including this compound, exhibit various mechanisms of action:

  • Cytotoxicity : Studies show that compounds with thiazole rings can induce apoptosis in cancer cells. The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity against various cancer cell lines, such as HeLa (cervical cancer) and A549 (lung carcinoma) .
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds similar to this one have shown significant activity against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

Structural FeatureActivity Implication
4-Chlorophenyl Group Enhances lipophilicity and cellular uptake
Sulfonamide Moiety Contributes to antimicrobial properties
Thiazole Ring Essential for cytotoxic activity
Methoxy Group Increases electron density, enhancing reactivity

Case Studies

Several studies have evaluated the biological activity of similar thiazole derivatives:

  • Cytotoxicity Assays : In a study involving various thiazole derivatives, compound 8a demonstrated an IC50 value of 1.3 µg/mL against HeLa cells, indicating potent cytotoxicity .
  • Antimicrobial Testing : A series of thiazole derivatives were tested for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with some compounds showing comparable effectiveness to standard antibiotics .
  • Enzyme Inhibition Studies : Research highlighted the potential of thiazole derivatives in inhibiting COX enzymes, suggesting their utility in treating inflammatory conditions .

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